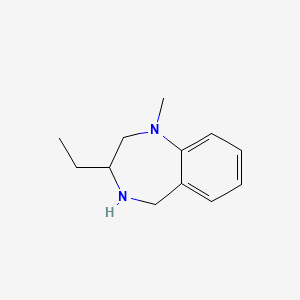![molecular formula C13H25ClN2O2 B1378070 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1408075-94-4](/img/structure/B1378070.png)
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride, also known by its CAS Number 1408075-94-4, is a chemical compound with the molecular formula C13H25ClN2O2 . Its IUPAC name is tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride . The compound has a molecular weight of 276.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H . The canonical SMILES representation is CC©©OC(=O)N1CC2CCC(C1)C2CN.Cl . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.80 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis of Tropane Alkaloids
This compound serves as a precursor in the stereoselective synthesis of tropane alkaloids, which are a family of compounds with various biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to these alkaloids, and research directed towards its preparation has garnered significant attention .
Medicinal Chemistry
Tropane alkaloids, derived from this scaffold, find extensive applications in medicinal chemistry, particularly in the synthesis of antidotes, anesthetics, antiemetics, motion sickness drugs, and antispasmodics .
Antidote Synthesis
The compound’s derivatives are used in creating antidotes for various toxic substances, providing a critical component in emergency medicine and toxicology .
Anesthetic Agents
Researchers utilize this compound in the development of anesthetic agents due to its structural similarity to naturally occurring tropane alkaloids known for their anesthetic properties .
Antiemetic and Motion Sickness Medication
The compound is also instrumental in synthesizing antiemetic and motion sickness medications, helping alleviate symptoms like nausea and vomiting .
Antispasmodic Drugs
Its application extends to the synthesis of antispasmodic drugs that relieve spasms of the muscles, particularly in the gastrointestinal tract .
Ophthalmic Treatments
Derivatives of this compound are used in ophthalmology as pupil dilators during eye examinations and surgeries .
Research on Biosynthesis Pathways
The compound is also valuable in research exploring the biosynthesis pathways of tropane alkaloids, aiding in understanding their natural production and potential biotechnological applications .
Safety and Hazards
The compound is associated with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHBVVUMBLUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride | |
CAS RN |
1408075-94-4 |
Source


|
| Record name | 3-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

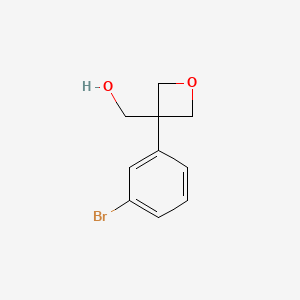
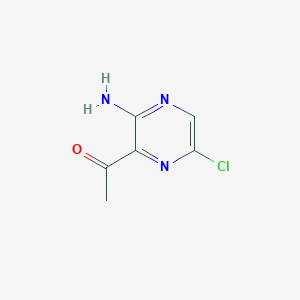

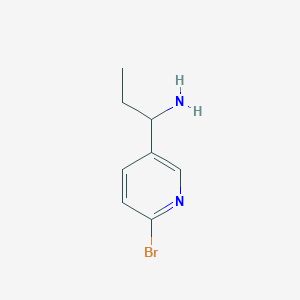
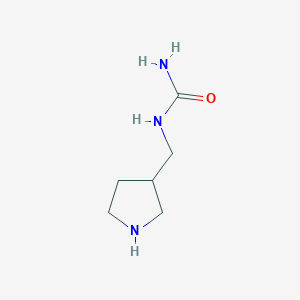
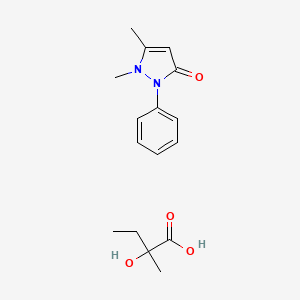
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
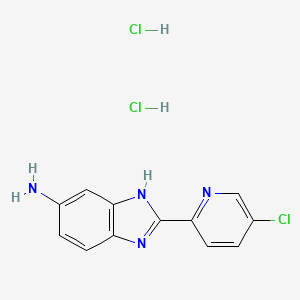
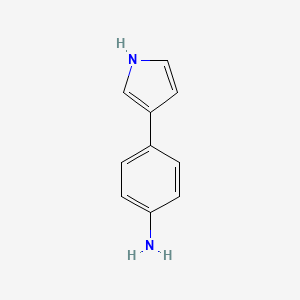

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)

